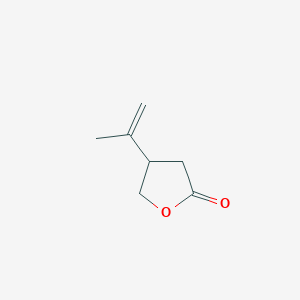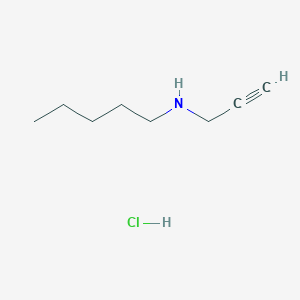
N-prop-2-ynylpentan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-prop-2-ynylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15NClH It is a derivative of propargylamine, which is known for its various applications in pharmaceuticals and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-prop-2-ynylpentan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of pentan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper(II) chloride can enhance the reaction efficiency, and solvent-free conditions are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-prop-2-ynylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-prop-2-ynylpentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of N-prop-2-ynylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-propargylbenzylamine: Another propargylamine derivative with similar enzyme inhibitory properties.
Rasagiline: A selective monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Uniqueness
N-prop-2-ynylpentan-1-amine;hydrochloride is unique due to its specific molecular structure, which allows for selective interactions with certain enzymes and receptors. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other similar compounds .
Propiedades
Número CAS |
53146-03-5 |
|---|---|
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
N-prop-2-ynylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-3-5-6-8-9-7-4-2;/h2,9H,3,5-8H2,1H3;1H |
Clave InChI |
YGLBGFWKUGCISQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCC#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
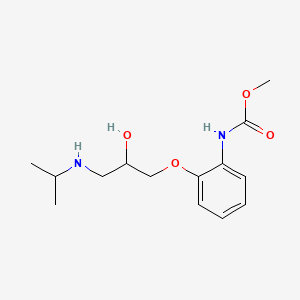
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
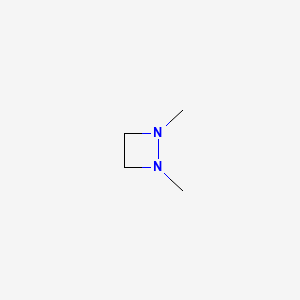
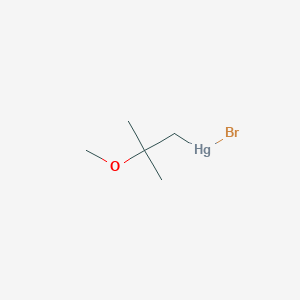
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
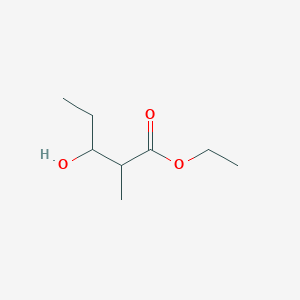
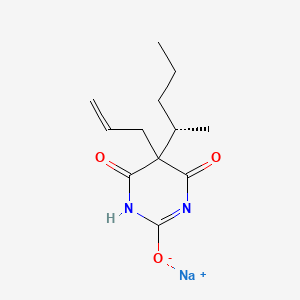
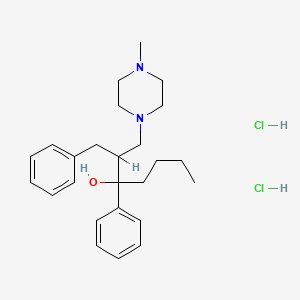
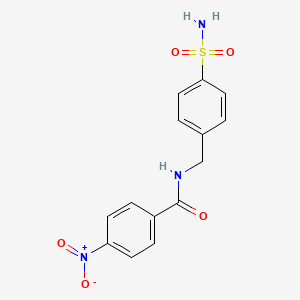
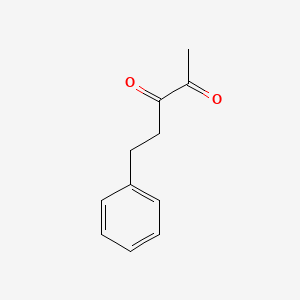
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
